2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 5-ethoxy group, 1,6-dimethyl substitution, and a 2,4-dioxo backbone. The acetamide moiety is linked to a 3-methoxyphenyl group, which may influence lipophilicity and binding affinity.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-5-29-17-12(2)10-21-18-16(17)19(26)24(20(27)23(18)3)11-15(25)22-13-7-6-8-14(9-13)28-4/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNOKSGZQIIWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Starting with 2-amino-4,6-dimethylpyridine, undergoes ethoxylation to form 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-ylamine.
Reaction involves heat and strong base catalyst.
Second Step:
Reaction with 3-methoxybenzoic acid chloride to form the final acetamide compound.
Solvent conditions typically include dichloromethane or chloroform.
Industrial Production:
Scale-up involves batch reactors with continuous stirring and precise temperature control.
Purification includes recrystallization from ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Undergoes oxidation reactions, typically in presence of reagents like hydrogen peroxide or potassium permanganate.
Products include oxidized derivatives with varying functional groups.
Reduction:
Subject to reduction reactions, often using sodium borohydride or lithium aluminum hydride.
Results in reduced amides or amines.
Substitution:
Exhibits nucleophilic substitution, especially with halogens or nitro groups.
Conditions usually involve polar aprotic solvents like DMF or DMSO.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄.
Reduction: NaBH₄, LiAlH₄.
Substitution: Halogens, Nitro compounds.
Major Products
Scientific Research Applications
The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article will explore its applications comprehensively, supported by data tables and case studies.
Chemistry
In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its structure enables various reactions such as:
- Alkylation : Used to introduce alkyl groups into other compounds.
- Cyclization : Facilitates the formation of cyclic structures that may exhibit unique properties.
- Condensation Reactions : Important for building larger molecular frameworks.
Biology
Biologically, the compound has been investigated for its potential interactions with enzymes and proteins. Preliminary studies suggest that it may influence biochemical pathways relevant to disease mechanisms.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological effects:
- Anti-inflammatory Properties : Research indicates potential efficacy in reducing inflammation markers.
- Anticancer Activity : Studies have shown that certain analogs can induce apoptosis in cancer cells.
- Antiviral Effects : Investigations into its antiviral properties have yielded promising results against specific viral strains.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduces cytokine levels | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Effective against certain viruses |
Example Mechanism
Inhibition of specific kinases involved in cell proliferation has been noted, which may explain its anticancer properties.
Mechanism of Action
Molecular Targets: Binds to specific enzymes or receptors.
Pathways: Modulates biochemical pathways, potentially altering cell function or signal transduction.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s pyrido[2,3-d]pyrimidine core is distinct from thieno[2,3-d]pyrimidine () or pyrazolo-pyrimidine (), which may alter π-π stacking interactions in biological targets.
- Substituent Effects: The 3-methoxyphenyl group in the target compound likely increases lipophilicity compared to bis-hydroxyethyl substituents in , which enhance water solubility . Fluorine substituents () improve bioavailability and resistance to oxidative metabolism, a feature absent in the target compound .
Physicochemical Properties
Discussion :
- Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with rigid aromatic systems and strong intermolecular forces, suggesting the target compound may exhibit moderate thermal stability due to its flexible ethoxy group .
- Synthetic Efficiency : The target compound’s synthesis may resemble ’s route (80% yield) using acetamide coupling under mild conditions , rather than low-yield cross-coupling reactions (19% in ) .
Biological Activity
The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide represents a novel structure within the pyrido[2,3-d]pyrimidine family. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.4 g/mol . The IUPAC name describes its complex structure which includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N4O4 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of the pyrido[2,3-d]pyrimidine core suggests potential interactions with enzymes and receptors involved in critical cellular pathways. Specifically, it may inhibit or modulate the activity of kinases or other proteins implicated in cancer progression and inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance:
- Targeting Kinases : Compounds in this class have shown efficacy against various kinases involved in tumor growth and metastasis. The compound under review could potentially inhibit polo-like kinase 1 (Plk1), a target in several cancers .
- Cell Line Studies : In vitro studies demonstrate that similar compounds can significantly reduce cell viability in human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Other Biological Activities
The compound may also exhibit additional pharmacological effects:
- Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that related structures possess antimicrobial activity against various pathogens.
Case Studies
A review of literature reveals several case studies where pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities:
- Study on Kinase Inhibition : A derivative similar to the compound was tested for its ability to inhibit specific kinases involved in cell signaling pathways associated with cancer. Results indicated significant inhibition with IC50 values ranging from 0.5 to 5 µM .
- Evaluation of Antitumor Activity : In vivo studies demonstrated that certain analogs reduced tumor size in xenograft models by up to 70%, highlighting their potential as therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization with ethoxy, dimethyl, and methoxyphenyl groups. Key steps include:
- Cyclocondensation : Using microwave-assisted synthesis to enhance reaction rates and reduce side products .
- Amide Coupling : Employing coupling agents like EDCI/HOBt in acetonitrile under nitrogen to minimize hydrolysis of the acetamide group .
- Solvent Optimization : Refluxing in DMF or DMSO to improve solubility of intermediates, with yields monitored via TLC .
Methodological Note: Reaction conditions (temperature, pH) must be tightly controlled to prevent degradation of the dioxo-pyrimidine moiety .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., ethoxy at C5, methoxyphenyl at N-position). For example, the methoxy group on the phenyl ring appears as a singlet near δ 3.8 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 386.4 (CHNO) .
Advanced Research Questions
Q. How can computational methods guide reaction optimization and mechanistic studies?
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity during pyrido-pyrimidine cyclization .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction rates, aiding in solvent selection (e.g., DMF vs. acetonitrile) .
- Mechanistic Insights : Molecular dynamics simulations clarify the role of base catalysts (e.g., KCO) in deprotonation steps during amide bond formation .
Q. What strategies resolve contradictions in biological activity data across different assay models?
Discrepancies in cytotoxicity or enzyme inhibition (e.g., IC variations between cell lines) may arise from:
- Membrane Permeability : LogP calculations (e.g., ~2.1 for this compound) predict differential cellular uptake .
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which impacts activity in vivo vs. in vitro .
- Assay Controls : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via competitive binding assays .
Q. How can X-ray crystallography challenges be addressed for structural elucidation?
The compound’s low crystallinity (due to flexible ethoxy and methoxyphenyl groups) requires:
- Co-crystallization : Use of rigid co-formers (e.g., caffeine) to stabilize the lattice .
- Cryo-Cooling : Data collection at 100 K to reduce thermal motion artifacts .
- Synchrotron Radiation : High-intensity X-rays improve diffraction resolution for accurate electron density mapping .
Methodological Design Questions
Q. What experimental design (DoE) approaches optimize reaction parameters?
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2 factorial design revealed temperature (80°C) and solvent (DMF:ACN = 3:1) as key for >80% yield .
- Response Surface Methodology (RSM) : Model non-linear relationships, such as the effect of microwave power on reaction time .
Q. How is stability profiling conducted under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products using LC-MS .
Data Analysis and Validation
Q. How are SAR (Structure-Activity Relationship) studies designed for derivatives?
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the methoxyphenyl ring to assess impact on bioactivity .
- Docking Studies : AutoDock Vina predicts binding poses in target enzymes (e.g., topoisomerase II), guiding prioritization of analogs .
Q. What validation protocols ensure reproducibility in biological assays?
- Inter-Lab Validation : Share standardized protocols (e.g., ATP-based cytotoxicity assay) with independent labs to confirm IC values .
- Blind Testing : Use coded samples to eliminate bias in activity scoring .
Contradiction Analysis
Q. How to address conflicting data on enzyme inhibition vs. cytotoxicity?
Example: A compound may inhibit kinase X in vitro but show no cytotoxicity in MTT assays.
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets .
- Cellular Context : Check expression levels of the target enzyme in tested cell lines via qPCR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
